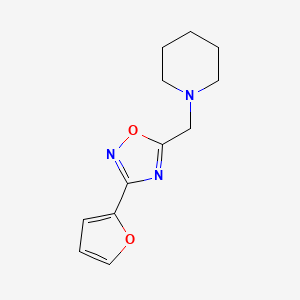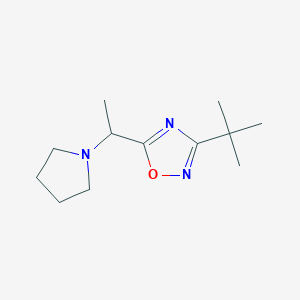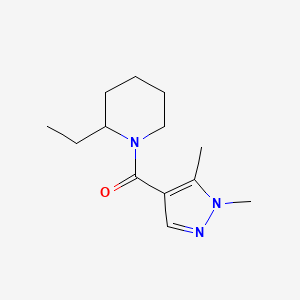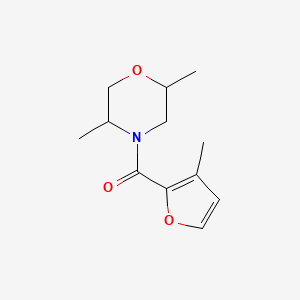
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as APPP, is a novel psychoactive substance that belongs to the class of cathinones. APPP has recently gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to the observed antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. Moreover, 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to decrease the levels of corticosterone, which is a stress hormone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows for precise modulation of neurotransmitter levels in the brain. However, one of the limitations of using 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one is its potential for abuse and addiction, which may confound the interpretation of experimental results.
Orientations Futures
Future research on 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in the treatment of various neurological disorders. Moreover, the safety and toxicity of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one should be thoroughly investigated to assess its potential for clinical use. Finally, the development of more selective and potent 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction between 4-acetylpiperazine and 2-pyrazoline-1-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Moreover, 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-10(16-5-3-4-13-16)12(18)15-8-6-14(7-9-15)11(2)17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLKJVAGPGTELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)


![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)



![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)


